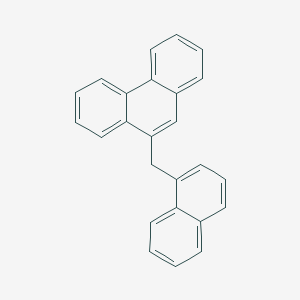
Acetic acid;4-prop-2-enylbenzene-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;4-prop-2-enylbenzene-1,2-diol, also known as eugenol acetate, is an organic compound derived from eugenol. It is a phenolic compound with a benzene ring substituted with a hydroxyl group, a methoxy group, and an allyl group. This compound is commonly found in essential oils, particularly in clove oil, and is known for its aromatic properties and potential therapeutic benefits.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;4-prop-2-enylbenzene-1,2-diol can be achieved through several methods. One common method involves the acetylation of eugenol using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under mild conditions, with the eugenol being dissolved in an organic solvent like dichloromethane, and the acetic anhydride being added dropwise. The reaction mixture is then stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
On an industrial scale, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as distillation and purification to remove any impurities and obtain a high-purity product suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;4-prop-2-enylbenzene-1,2-diol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products, depending on the oxidizing agent used. For example, using potassium permanganate (KMnO4) can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the compound into different derivatives, such as converting the allyl group into a saturated alkyl group.
Substitution: The hydroxyl group on the benzene ring can undergo substitution reactions, such as esterification or etherification, to form new compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Acetic anhydride (for acetylation) or alkyl halides (for etherification).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of saturated alkyl derivatives.
Substitution: Formation of esters or ethers.
Applications De Recherche Scientifique
Acetic acid;4-prop-2-enylbenzene-1,2-diol has a wide range of scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Studied for its antimicrobial and antioxidant properties, making it a potential candidate for use in pharmaceuticals and natural preservatives.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the fragrance and flavor industry due to its aromatic properties, as well as in the production of cosmetics and personal care products.
Mécanisme D'action
The mechanism of action of acetic acid;4-prop-2-enylbenzene-1,2-diol involves its interaction with various molecular targets and pathways. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its antimicrobial effects are believed to result from its ability to disrupt microbial cell membranes and inhibit the growth of pathogens.
Comparaison Avec Des Composés Similaires
Similar Compounds
Eugenol: The parent compound of acetic acid;4-prop-2-enylbenzene-1,2-diol, known for its similar aromatic properties and biological activities.
Vanillin: Another phenolic compound with a benzene ring substituted with a hydroxyl group and a methoxy group, commonly used as a flavoring agent.
Isoeugenol: A structural isomer of eugenol with similar properties but different chemical reactivity.
Uniqueness
This compound is unique due to its acetylated structure, which imparts different chemical and biological properties compared to its parent compound, eugenol. The acetylation enhances its stability and modifies its reactivity, making it suitable for specific applications in various fields.
Propriétés
Numéro CAS |
106143-06-0 |
|---|---|
Formule moléculaire |
C11H14O4 |
Poids moléculaire |
210.23 g/mol |
Nom IUPAC |
acetic acid;4-prop-2-enylbenzene-1,2-diol |
InChI |
InChI=1S/C9H10O2.C2H4O2/c1-2-3-7-4-5-8(10)9(11)6-7;1-2(3)4/h2,4-6,10-11H,1,3H2;1H3,(H,3,4) |
Clé InChI |
LOAGXMZDTMHUGJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.C=CCC1=CC(=C(C=C1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


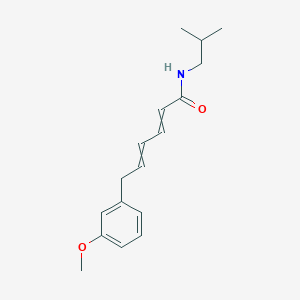
![6-Ethylspiro[2.5]octane](/img/structure/B14331355.png)
![2-[methoxy(methyl)amino]ethyl 9H-xanthene-9-carboxylate](/img/structure/B14331369.png)
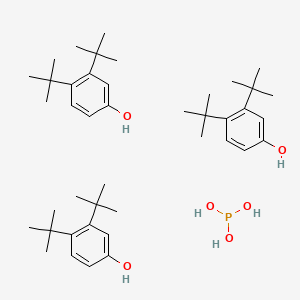
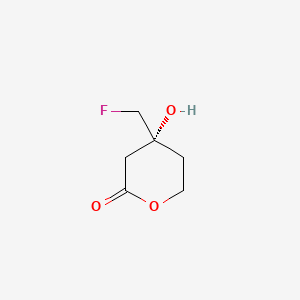
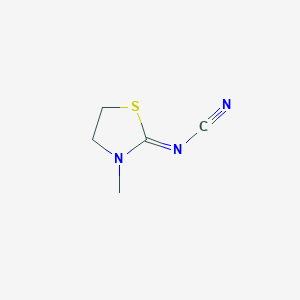
![1,3-Dithiolo[4,5-b][1,4]dithiin, 2-(1,3-dithiol-2-ylidene)-5,6-dihydro-](/img/structure/B14331382.png)
![Cyclopentyl(phenyl)[2-(pyrrolidin-1-yl)ethyl]silanol](/img/structure/B14331385.png)
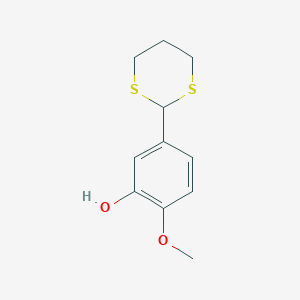
![4-[2-(Methanesulfonyl)ethyl]benzene-1,2-diol](/img/structure/B14331396.png)
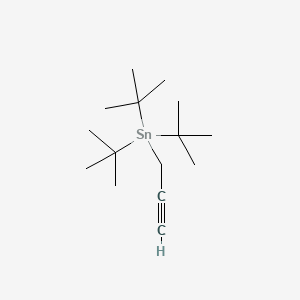
![1-{1-[2-(Octyloxy)phenyl]prop-1-en-1-yl}-1H-imidazole](/img/structure/B14331406.png)
![N-Butyl-6-{[2-(1H-imidazol-5-yl)ethyl]amino}heptanamide](/img/structure/B14331409.png)
